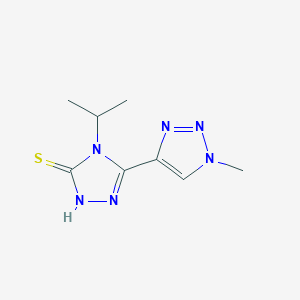

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1H-1,2,4-triazole-5-thiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like DMF or DMSO

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced triazole derivatives

Substitution: Alkylated or arylated triazole derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which are crucial in the development of new drugs to combat resistant strains of bacteria and fungi. Research has shown that triazole derivatives demonstrate enhanced activity against a range of microorganisms due to their ability to interfere with biosynthetic pathways.

Case Study:

A study focused on the synthesis of novel triazole derivatives highlighted their efficacy against various bacterial strains. The synthesized compounds were tested using agar-well diffusion methods, revealing promising results for certain derivatives against both Gram-positive and Gram-negative bacteria .

Antifungal Properties

Triazoles are well-known for their antifungal activity. The 3-(1-methyl-1H-1,2,3-triazol-4-yl) moiety is particularly effective against fungal pathogens.

Data Table: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Aspergillus niger | 16 µg/mL |

| 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Fusarium oxysporum | 12 µg/mL |

This table illustrates the effectiveness of the compound compared to other known antifungals .

Plant Growth Regulation

Research indicates that triazole compounds can function as plant growth regulators. They enhance crop yield by modulating plant hormones and improving stress tolerance.

Case Study:

In agricultural studies, the application of triazole derivatives has been linked to increased resistance to environmental stresses such as drought and salinity. For instance, field trials demonstrated that plants treated with triazole compounds exhibited improved growth metrics compared to untreated controls .

Pesticidal Activity

The compound's structure suggests potential as a pesticide due to its biological activity against plant pathogens.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Compound C | Whiteflies | 78 |

The data indicates a strong potential for this compound in pest management strategies .

Mecanismo De Acción

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.

Pathways Involved: By interfering with key cellular pathways, the compound can induce apoptosis (programmed cell death) in cancer cells or inhibit the growth of microbial pathogens

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms. They are also known for their diverse biological activities.

1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole belong to this class and are widely used as antifungal agents

Uniqueness

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Actividad Biológica

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Structural Features

- Triazole Moiety : The presence of triazole rings is significant in drug design due to their diverse biological properties.

- Thione Group : The thione functional group contributes to the compound's reactivity and biological interactions.

Antioxidant Activity

Several studies have demonstrated that compounds containing triazole and thione functionalities exhibit significant antioxidant properties. For instance:

- DPPH Scavenging Activity : Compounds similar to this compound have shown high DPPH radical scavenging activity. In one study, a related triazole derivative exhibited a percent inhibition of 93.75% at a concentration of 100 µg/mL with an IC50 value of 7.12 µg/mL .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Pseudomonas fluorescens | Weak Inhibition |

| Xanthomonas campestris | Moderate Inhibition |

Research indicates that compounds with bulky hydrophobic groups tend to exhibit enhanced antibacterial properties .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer activities. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Certain triazole derivatives have been shown to induce apoptosis in cancer cells.

- Cell Cycle Arrest : These compounds can disrupt the cell cycle in cancerous cells, leading to reduced proliferation rates.

The biological activity of this compound is attributed to several mechanisms:

- Free Radical Scavenging : The thione group can donate electrons to free radicals, neutralizing them and preventing oxidative stress.

- Enzyme Inhibition : Some triazoles act as inhibitors for specific enzymes involved in bacterial metabolism or cancer cell growth.

Case Studies and Research Findings

A range of studies has highlighted the biological activities associated with triazole derivatives:

Study 1: Antioxidant Evaluation

In a comparative study on antioxidant activity using DPPH and ABTS assays, several triazole derivatives showed superior activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Study 2: Antimicrobial Testing

Research evaluating the antimicrobial efficacy of various triazoles indicated that modifications in the chemical structure significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria .

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of thione-containing triazoles revealed that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis and cell cycle arrest mechanisms .

Propiedades

IUPAC Name |

3-(1-methyltriazol-4-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6S/c1-5(2)14-7(10-11-8(14)15)6-4-13(3)12-9-6/h4-5H,1-3H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNENJNLMTSOVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.